molecular formula C8H12N2O2 B596610 methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate CAS No. 1245644-44-3

methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

Cat. No.: B596610
CAS No.: 1245644-44-3
M. Wt: 168.196
InChI Key: BRWMAPAQXFOWFV-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethyl-2-methylimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in drug development .

Properties

IUPAC Name

methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWMAPAQXFOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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